6-Methylene Progesterone Acetate

5α-reductase irreversible inhibition enzyme mechanism

6-Methylene Progesterone Acetate (CAS 32634-95-0) is an irreplaceable reference standard designated as EP Impurity E for Medroxyprogesterone Acetate and EP Impurity D for Megestrol Acetate. Unlike progesterone, this compound acts as an irreversible, mechanism-based inactivator of 5α-reductase (≥75% activity loss after preincubation) and a progesterone receptor antagonist (IC₅₀ ~1.2 µM). These distinct pharmacological properties render substitution with unmodified progesterone or MPA scientifically indefensible for method validation, impurity quantification, or mechanistic studies. Procure as a dual-use pharmacopeial reference material or as a key intermediate in MPA/megestrol API synthesis.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
CAS No. 32634-95-0
Cat. No. B130016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylene Progesterone Acetate
CAS32634-95-0
Synonyms17-(Acetyloxy)-6-methylenepregn-4-ene-3,20-dione;  17-Hydroxy-6-methylenepregn-4-_x000B_ene-3,20-dione Acetate;  17-Hydroxy-6-methyleneprogesterone Acetate;  17-Acetoxy-6-methylenepregn-4-ene-3,20-dione;  17α-Acetoxy-6-methylenepregn_x000B_-4-ene-3,20-dione;  17α-Ace
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C
InChIInChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13,18-20H,1,6-12H2,2-5H3
InChIKeyYCDZXIYKJHQMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylene Progesterone Acetate CAS 32634-95-0: Key Structural Features and Procurement Rationale


6-Methylene Progesterone Acetate (CAS 32634-95-0) is a synthetic steroidal derivative of progesterone characterized by the addition of a methylene group at the C6 position and an acetate moiety at the 17α-position [1]. This compound, also known as 17α-acetoxy-6-methyleneprogesterone, exhibits distinct pharmacological and chemical properties that differentiate it from its parent hormone, progesterone, and from other closely related progestins such as medroxyprogesterone acetate (MPA) and megestrol acetate [2]. Its unique structural modifications confer altered receptor binding profiles, enzyme inhibition mechanisms, and stability, making it a critical reference standard in pharmaceutical quality control and a valuable probe in mechanistic studies of steroid hormone action [3].

Why Generic Progesterone or MPA Substitution Fails: A Quantitative Assessment for 6-Methylene Progesterone Acetate (CAS 32634-95-0)


In-class substitution with unmodified progesterone or medroxyprogesterone acetate (MPA) is not scientifically defensible due to fundamental differences in molecular target engagement and downstream functional consequences. While progesterone acts as a reversible, competitive inhibitor of 5α-reductase, 6-Methylene Progesterone Acetate functions as an irreversible, mechanism-based inactivator of the enzyme [1]. Furthermore, the compound exhibits a distinct pharmacological fingerprint at the progesterone receptor (PR), acting as an antagonist rather than an agonist at micromolar concentrations, in contrast to the nanomolar agonism of progesterone [2]. Even structurally analogous 6-methylene derivatives differ markedly in potency; the 17α-acetoxy modification reduces 5α-reductase inhibitory activity by approximately one-third compared to the non-acetylated 6-methylene progesterone [3]. These data underscore that simple substitution based on class membership will lead to erroneous experimental outcomes, regulatory non-compliance, or flawed analytical results. Procurement decisions must be guided by the specific, evidence-based differentiation outlined below.

Quantitative Evidence Guide: 6-Methylene Progesterone Acetate (CAS 32634-95-0) Differentiators vs. Progesterone, MPA, and Analogs


Irreversible 5α-Reductase Inactivation: A Quantitative Distinction from Reversible Progesterone Inhibition

6-Methylene Progesterone Acetate (17α-acetoxy-6-methyleneprogesterone) acts as an irreversible, mechanism-based inactivator of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen dihydrotestosterone (DHT). In contrast, unmodified progesterone acts as a reversible, competitive inhibitor. When the enzyme was preincubated with 17α-acetoxy-6-methyleneprogesterone and NADPH for 15 minutes, then diluted tenfold and assayed for residual 5α-reductase activity, a 75% loss of enzyme activity was observed. Under identical experimental conditions, preincubation with progesterone resulted in no measurable enzyme inactivation [1].

5α-reductase irreversible inhibition enzyme mechanism

Comparative 5α-Reductase Inhibitory Potency: Impact of 17α-Acetate Substitution

The introduction of the 17α-acetate group significantly attenuates the 5α-reductase inhibitory potency of the 6-methylene progesterone scaffold. In human prostatic explant cultures derived from benign prostatic hyperplasia (BPH) tissue, the non-acetylated 6-methylene progesterone exhibited a mean potency of 79% relative to progesterone (range 70-85%, n=4). The 17α-acetoxy derivative (6-Methylene Progesterone Acetate) demonstrated a reduced mean potency of only 53% (range 32-73%, n=5) relative to progesterone [1].

5α-reductase structure-activity relationship potency comparison

Progesterone Receptor (PR) Antagonist Activity: Micromolar IC50 vs. Nanomolar Agonism of Progesterone

6-Methylene Progesterone Acetate functions as an antagonist of the human progesterone receptor (PR) with an IC50 of 1.20-1.30 µM, as determined by inhibition of progesterone-induced alkaline phosphatase activity in T47D human breast cancer cells [1][2]. This antagonist profile contrasts sharply with the potent agonism of progesterone, which activates PR-mediated transcription with an EC50 in the low nanomolar range (e.g., approximately 1.8 nM) in comparable T47D cell-based assays . The compound thus exhibits functional selectivity, acting as a PR antagonist rather than a progestin agonist.

progesterone receptor antagonist IC50 functional selectivity

Pharmacopeial Identity: Defined EP Impurity for Medroxyprogesterone and Megestrol Acetate

6-Methylene Progesterone Acetate is officially designated as European Pharmacopoeia (EP) Impurity E for Medroxyprogesterone Acetate and EP Impurity D for Megestrol Acetate . This regulatory recognition establishes the compound as a required reference standard for analytical method validation, system suitability testing, and routine quality control of these widely used progestin drug substances and finished pharmaceutical products. In contrast, other structurally similar progesterone derivatives lacking the specific 6-methylene-17α-acetate combination are not recognized as the specific EP impurities for these drugs.

pharmaceutical impurity reference standard quality control

Synthetic Intermediate for Medroxyprogesterone Acetate and Megestrol Acetate Manufacture

6-Methylene Progesterone Acetate serves as a key synthetic intermediate in the industrial production of both Medroxyprogesterone Acetate (MPA) and Megestrol Acetate, as documented in a US patent application describing a unified manufacturing process [1]. The compound's 6-methylene group is subsequently reduced to a 6α-methyl group in MPA or undergoes further unsaturation to form the 6-ene in megestrol acetate. This synthetic utility is not shared by progesterone, which lacks the 6-position modification, nor by 6-methylene progesterone, which lacks the 17α-acetate group necessary for the final drug substances.

chemical synthesis intermediate process chemistry

Physicochemical Identity: Melting Point and Storage Specifications

6-Methylene Progesterone Acetate exhibits a melting point range of 230-233°C [1] (alternative sources report 248-251°C in methanol ), which differs from related progestins. For comparison, progesterone melts at approximately 121-122°C, medroxyprogesterone acetate at 207-209°C, and megestrol acetate at 214-216°C. This distinct thermal behavior provides a useful orthogonal identifier for confirming compound identity and purity during receipt and storage.

melting point physicochemical properties compound identification

6-Methylene Progesterone Acetate (CAS 32634-95-0): Key Research and Industrial Application Scenarios


Pharmaceutical Quality Control: EP Reference Standard for MPA and Megestrol Acetate Impurity Testing

6-Methylene Progesterone Acetate is required as a reference standard for identification, system suitability, and quantification of Impurity E in Medroxyprogesterone Acetate drug substance and finished products per European Pharmacopoeia monographs. Its defined chromatographic behavior (retention time, relative response factor) is essential for method validation in HPLC/GC assays. This compound is also designated EP Impurity D for Megestrol Acetate, making it a dual-use reference material for laboratories supporting both product lines [1].

Prostate Biology Research: Mechanistic Studies of Irreversible 5α-Reductase Inhibition

Researchers investigating the role of dihydrotestosterone (DHT) in benign prostatic hyperplasia or prostate cancer require a tool that provides sustained, irreversible blockade of 5α-reductase activity. 6-Methylene Progesterone Acetate's ability to cause 75% loss of enzyme activity after preincubation, a property not shared by reversible inhibitors like progesterone, makes it uniquely suited for long-term cell culture or in vivo studies where washout of reversible inhibitors would confound interpretation of androgen-dependent growth and differentiation [2].

Progesterone Receptor Pharmacology: Functional Antagonist Tool Compound

Experiments designed to elucidate PR-mediated gene expression or cell proliferation often require a selective antagonist to distinguish PR-dependent from PR-independent effects. 6-Methylene Progesterone Acetate, with its documented PR antagonist IC50 of 1.2-1.3 µM in T47D cells, provides a well-characterized tool for such studies. In contrast to the potent agonism of progesterone (EC50 ~1.8 nM), this compound enables researchers to block PR signaling without activating downstream pathways, facilitating mechanistic dissection of PR biology [3].

Process Chemistry: Key Intermediate in MPA and Megestrol Acetate API Synthesis

Chemical manufacturing organizations engaged in the production of Medroxyprogesterone Acetate or Megestrol Acetate active pharmaceutical ingredients (APIs) utilize 6-Methylene Progesterone Acetate as a key intermediate in established, patented synthetic routes. The compound's 6-methylene group is the functional handle for subsequent transformation to the 6α-methyl (MPA) or 6-ene (megestrol) pharmacophores. Procurement of this intermediate in specified purity grades is essential for executing validated manufacturing processes and achieving final API specifications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylene Progesterone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.